molecular formula C12H20N2 B108011 2,5-bis(1,1-Dimethylethyl)-pyrazine CAS No. 18709-51-8

2,5-bis(1,1-Dimethylethyl)-pyrazine

Cat. No. B108011
CAS RN: 18709-51-8
M. Wt: 192.3 g/mol
InChI Key: NMMZWWJVCYMQAI-UHFFFAOYSA-N
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Description

The compound 2,5-bis(1,1-Dimethylethyl)-pyrazine is a derivative of pyrazine, which is a 1,4-diazabenzene-based volatile organic compound. Pyrazines are known for their broad-spectrum antimicrobial activity and potential applications in various industries due to their chemical properties .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves reactions under standard Sonogashira conditions, which include the use of copper(I) iodide, palladium(II) chloride bis(triphenylphosphine), triethylamine, and tetrahydrofuran (THF) as solvents. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized with yields ranging from 23 to 41% by reacting 2,5-dibromo-3,6-dimethylpyrazine with different ethynylarenes .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be determined using X-ray crystallography. For example, the crystal structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine shows that the phenyl rings are parallel and the pyrazine ring is inclined to their planes. Quantum chemical calculations can provide insights into the electronic properties, such as the HOMO-LUMO gap, which is an indicator of the molecule's electronic stability and reactivity .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, including reductions and cycloadditions. For instance, cyclic voltammetric studies have shown that certain pyrazine derivatives can be reduced to their radical anion form, which is almost reversible at high scan rates . Additionally, pyrazine derivatives can react with nucleophiles or undergo condensation reactions to form new compounds with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as their absorption and emission profiles, can be studied using UV-vis spectroscopy and photoluminescence. These properties are important for applications in optoelectronics, such as in the fabrication of light-emitting diodes (OLEDs). For example, the addition of certain pyrazine derivatives as dopants in OLEDs can significantly enhance the external quantum efficiencies due to their electron-transporting properties .

Scientific Research Applications

Antimicrobial Activity

2,5-bis(1,1-Dimethylethyl)-pyrazine, produced by Paenibacillus sp. during co-culture with Burkholderia sp., exhibits broad-spectrum antimicrobial activity. It demonstrates strong DNA damage response at high exposure levels and cell-wall damage response at lower concentrations. Due to its antimicrobial effectiveness at lower concentrations and relatively low mammalian toxicity, it is considered a potential bio-based fumigant for applications in the food industry, agriculture, or logistics (Janssens et al., 2019).

Electrochemical Properties

The electrochemical and spectroelectrochemical properties of ruthenium(II)-bipyridine complexes with 2,5-bis(2-pyridyl)pyrazine bridging ligands have been explored. These studies shed light on the redox properties of such compounds, which are crucial for developing polynuclear complexes with potential applications in electronic and photonic devices (Marcaccio et al., 2002).

Synthesis of Pyrazine Acetals

The biased reaction of symmetric 2,5-bis(chloromethyl) or 2,3,5,6-tetrakis(chloromethyl) substituents on the pyrazine ring with sodium alkoxides leads to the synthesis of pyrazine acetals. This process, which yields unexpected 2-dialkoxymethyl-5-methylpyrazines alongside normal substitution products, provides a novel method for synthesizing pyrazine derivatives with potential applications in materials science and organic synthesis (Eda et al., 2008).

Optoelectronic Properties

2,5-Di(aryleneethynyl)pyrazine derivatives have been synthesized and their structural and optoelectronic properties evaluated. These compounds exhibit promising features for application in light-emitting devices due to their efficient blue emission, which is crucial for the development of advanced optoelectronic materials (Zhao et al., 2004).

properties

IUPAC Name

2,5-ditert-butylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-11(2,3)9-7-14-10(8-13-9)12(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMZWWJVCYMQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344985
Record name 2,5-bis(1,1-Dimethylethyl)-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-bis(1,1-Dimethylethyl)-pyrazine

CAS RN

18709-51-8
Record name 2,5-bis(1,1-Dimethylethyl)-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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